alpha-Chlorobenzylidenemalononitrile

描述

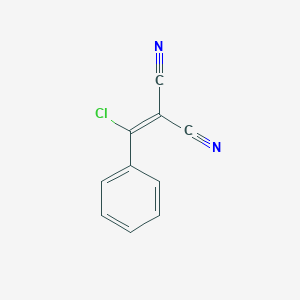

Alpha-Chlorobenzylidenemalononitrile: is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . It is commonly known for its use as a riot control agent, often referred to as tear gas. The compound is a white crystalline solid with a boiling point of 371.7°C at 760 mmHg .

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Chlorobenzylidenemalononitrile is typically synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out at temperatures below 50°C to ensure the stability of the product .

Industrial Production Methods: An eco-friendly industrial method involves preparing a suspension of malononitrile in water, adding a catalyst like piperidine, and then condensing it with 2-chlorobenzaldehyde . The reaction mixture is stirred and maintained at a temperature below 50°C . The product is then filtered and dried under vacuum .

化学反应分析

Types of Reactions: Alpha-Chlorobenzylidenemalononitrile primarily undergoes substitution reactions due to the presence of the chlorine atom and the nitrile groups. It can also participate in condensation reactions such as the Knoevenagel condensation .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles that can replace the chlorine atom.

Condensation Reactions: Involve bases like piperidine and solvents such as ethyl acetate.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Condensation Reactions: The major product is benzylidenemalononitrile.

科学研究应用

Riot Control and Law Enforcement

Chemical Properties and Mechanism of Action

CS is classified as a tear gas, known for its potent irritant effects on the eyes, skin, and respiratory system. Upon exposure, it causes immediate tearing (lachrymation), blepharospasm (involuntary closure of the eyelids), and respiratory distress. The compound acts by stimulating sensory neurons and inducing pain through its interaction with TRPA1 receptors .

Field Use in Crowd Control

CS is widely used by law enforcement agencies worldwide for crowd control during riots or protests. Its deployment aims to incapacitate individuals temporarily without causing permanent harm. Studies have shown that while CS can lead to acute symptoms such as coughing and eye irritation, the effects are generally reversible upon removal from exposure .

Medical Research Applications

Toxicological Studies

Research into the toxicological effects of CS has revealed significant insights into its safety profile and potential health risks associated with exposure. For instance, a documented case highlighted a severe multisystem illness following exposure to CS, characterized by respiratory issues and skin reactions . Such findings underscore the necessity for thorough understanding and caution in environments where CS is utilized.

Sensitization Studies

Sensitization studies involving guinea pigs have demonstrated that repeated exposure to CS can lead to increased sensitivity. This phenomenon raises concerns regarding long-term health effects for individuals exposed to CS in occupational settings or during crowd control scenarios .

Industrial Applications

Chemical Synthesis

CS is utilized in various chemical synthesis processes due to its reactive properties. It serves as an intermediate in the production of other chemical compounds, particularly in the pharmaceutical industry where it may be involved in synthesizing active pharmaceutical ingredients (APIs) that require specific functional groups present in CS.

Table 1: Summary of Case Studies Involving CS Exposure

Regulatory Considerations

Given its potential health risks, regulatory bodies such as the Environmental Protection Agency (EPA) have established guidelines for the use of CS in public settings. These guidelines emphasize minimizing exposure duration and ensuring that individuals are provided with appropriate medical care following exposure incidents .

作用机制

The mechanism of action of alpha-Chlorobenzylidenemalononitrile involves its role as an SN2-alkylating agent . It reacts with nucleophilic sites, particularly thiol and sulfhydryl groups of enzymes . This reaction leads to the inhibition of enzymes such as lactic dehydrogenase and glutamic dehydrogenase, causing irritation and inflammation .

相似化合物的比较

2-Chlorobenzylidene malononitrile (CS): Another riot control agent with similar irritant properties.

2-Cyano-3-chlorocinnamonitrile: Shares structural similarities and undergoes similar chemical reactions.

Uniqueness: Alpha-Chlorobenzylidenemalononitrile is unique due to its specific combination of chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity .

生物活性

Alpha-chlorobenzylidenemalononitrile (commonly known as CS) is a chemical compound predominantly used as a riot control agent. Its biological activity has been extensively studied, particularly concerning its effects on human health and its mechanisms of action. This article presents a comprehensive overview of the biological activity of CS, including its pharmacological effects, toxicity, mutagenicity, and case studies highlighting its impact in various settings.

- Chemical Formula : CHClN

- Molecular Weight : 202.61 g/mol

- CAS Number : 2698-41-1

CS primarily acts as an irritant to mucous membranes, particularly affecting the eyes, respiratory tract, and skin. Upon exposure, it causes immediate tearing (lacrimation), conjunctivitis, and respiratory distress. The mechanism involves the activation of sensory neurons that trigger pain and inflammatory responses.

1. Respiratory Effects

A study involving U.S. Army recruits demonstrated that exposure to CS significantly increased the incidence of acute respiratory illnesses (ARIs). The risk ratio for ARIs post-exposure was 2.44, indicating a strong association between CS exposure and respiratory health issues .

2. Ocular Effects

CS is known for causing severe ocular pain and reflex lacrimation. The immediate effects include burning sensations and temporary blindness due to excessive tearing .

3. Skin Irritation

Exposure can also lead to skin irritation, although the severity varies based on concentration and duration of exposure.

Toxicity Profile

The toxicity of CS has been assessed through various studies:

- Acute Toxicity : Inhalation studies in animal models (cats) indicated that CS has a rapid half-life in blood (approximately 5.5 seconds) and is quickly metabolized into less harmful compounds such as 2-chlorobenzaldehyde .

- Chronic Exposure : Long-term exposure studies have not shown significant carcinogenic effects in rats or mice, although increased incidences of epithelial metaplasia were observed at higher concentrations .

Mutagenicity Studies

In vitro studies have produced mixed results regarding the mutagenic potential of CS:

- Negative results were obtained in Salmonella assays; however, positive results were noted in V79 cells for gene mutations and clastogenicity assays .

- The compound has shown potential aneugenic effects, interfering with normal cell division processes .

U.S. Army Basic Combat Training

A notable observational study examined the health outcomes of 6,723 recruits during training at Fort Jackson, South Carolina. It found a significant increase in ARIs following exposure to CS during training exercises . This highlights the need for better protective measures when using riot control agents in military settings.

Laboratory Studies

Research involving isolated organs demonstrated that CS affects various physiological systems, including cardiovascular and respiratory responses in anesthetized animals .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Respiratory Effects | Increased incidence of ARIs post-CS exposure (risk ratio = 2.44) |

| Ocular Effects | Causes immediate tearing, conjunctivitis, and potential temporary blindness |

| Skin Irritation | Varies based on concentration; generally causes minor irritation |

| Toxicity | Rapid metabolism; no significant carcinogenic effects observed |

| Mutagenicity | Mixed results; potential aneugenic effects noted |

属性

IUPAC Name |

2-[chloro(phenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWXUOJXKLGEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171321 | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18270-61-6 | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018270616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Chlorobenzylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。